molecular formula C34H39ClN4O6 B612181 Simmitecan CAS No. 1247847-78-4

Simmitecan

货号: B612181
CAS 编号: 1247847-78-4
分子量: 635.1 g/mol
InChI 键: UWNITDCAZZJJFF-GXUZKUJRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西米替康: 是一种有效的拓扑异构酶 I 抑制剂,该酶对于 DNA 复制和转录至关重要。该化合物是喜树碱的衍生物,喜树碱是一种具有显着抗肿瘤特性的天然生物碱。 西米替康在临床前和临床研究中已显示出有希望的抗癌活性,尤其是针对实体瘤 .

准备方法

合成路线和反应条件: 西米替康是通过多步合成过程合成的,该过程涉及喜树碱的修饰 反应条件通常涉及使用有机溶剂和催化剂以促进酯化和取代反应 .

工业生产方法: 西米替康的工业生产涉及使用优化的反应条件进行大规模合成,以确保高收率和高纯度。 该工艺包括严格的纯化步骤,例如重结晶和色谱法,以获得适合药用最终产品 .

化学反应分析

反应类型: 西米替康经历各种化学反应,包括水解、氧化和还原。酯基的水解导致形成活性代谢物,即奇米替康。 氧化和还原反应可以修饰官能团,影响化合物的稳定性和活性 .

常用试剂和条件: 这些反应中常用的试剂包括用于水解的酸和碱、用于氧化的过氧化氢等氧化剂以及用于还原的硼氢化钠等还原剂。 反应通常在受控的温度和 pH 条件下进行,以确保特异性和效率 .

主要产物: 西米替康水解形成的主要产物是奇米替康,它保留了抗肿瘤活性。 氧化和还原反应的其他产物可能包括具有改变的药代动力学特性的各种衍生物 .

作用机制

西米替康通过抑制拓扑异构酶 I 发挥作用,拓扑异构酶 I 是一种在复制和转录过程中缓解 DNA 扭转应力的酶。通过稳定拓扑异构酶 I-DNA 复合物,西米替康诱导 DNA 断裂,导致快速分裂的癌细胞凋亡。 分子靶标包括 DNA-拓扑异构酶 I 复合物,参与的途径主要与 DNA 损伤反应和细胞周期阻滞相关 .

相似化合物的比较

类似化合物: 其他与西米替康类似的化合物包括伊立替康和拓扑替康,它们也是具有拓扑异构酶 I 抑制活性的喜树碱衍生物 .

独特性: 西米替康的独特之处在于其特定的结构修饰,与其他喜树碱衍生物相比,这些修饰增强了其溶解度和生物利用度。 这些修饰还有助于其改善的药代动力学特征和降低的毒性 .

生物活性

Simmitecan, a novel 9-substituted lipophilic camptothecin, is an ester prodrug that converts into its active metabolite, chimmitecan. This compound has garnered attention for its potent anticancer properties, particularly through its mechanism of action involving the inhibition of topoisomerase I (Topo I). This article provides a comprehensive overview of the biological activity of this compound, supported by pharmacokinetic data, case studies, and detailed research findings.

This compound operates primarily through the inhibition of Topo I, an enzyme crucial for DNA replication and transcription. By stabilizing the cleavable complex formed between Topo I and DNA, this compound induces DNA damage, leading to apoptosis in cancer cells. Research indicates that chimmitecan exhibits 2-3 times stronger cytotoxicity against various tumor cell lines compared to other camptothecin derivatives such as SN38 and topotecan .

Pharmacokinetics

A significant aspect of this compound's biological activity is its pharmacokinetic profile. Studies have demonstrated that this compound is rapidly converted to chimmitecan in vivo, exhibiting a dose-dependent increase in systemic exposure levels. For instance, a study involving SD rats showed that this compound had a mean elimination half-life of approximately 1.4 hours . The drug's distribution was notably higher in tumor tissues compared to plasma levels, highlighting its potential for targeted cancer therapy .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Mean Elimination Half-Life (h)1.4 (rats)
Plasma Protein Binding (%)66% (L-P), 79% (L-2-Z)
Biliary ExcretionMajor route

Anticancer Efficacy

This compound has shown promising results in various preclinical studies:

  • In Vitro Studies : this compound demonstrated significant antiproliferative effects on Hep3B-SR and HuH7-SR cell lines with IC50 values in the micromolar range . The compound inhibits critical signaling pathways by downregulating proteins such as AKT and STAT3.
  • In Vivo Studies : In mouse models bearing human pancreatic and liver cancer xenografts, this compound significantly inhibited tumor growth compared to controls. Its efficacy was attributed to its higher potency against multidrug-resistant tumor cells .

Case Study: Phase Ib Clinical Trial

A Phase Ib clinical trial assessed the safety and efficacy of this compound as a single agent in patients with advanced solid tumors. The trial enrolled 39 patients across multiple dose levels (12.5 mg to 180 mg). Results indicated manageable safety profiles with observed antitumor activity .

Comparative Analysis with Other Camptothecins

This compound's biological activity is often compared with other camptothecin derivatives:

CompoundIC50 (μM)Mechanism of Action
This compound0.5-2.0Topo I inhibition
SN381.5-5.0Topo I inhibition
Topotecan1.0-4.0Topo I inhibition

属性

CAS 编号

1247847-78-4

分子式

C34H39ClN4O6

分子量

635.1 g/mol

IUPAC 名称

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1

InChI 键

UWNITDCAZZJJFF-GXUZKUJRSA-N

SMILES

O=C(N1CCC(N2CCCCC2)CC1)OC3=CC=C4N=C5C(CN6C(C(COC([C@@]7(CC)O)=O)=C7C=C65)=O)=CC4=C3CC=C.[H]Cl.

手性 SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

规范 SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>5 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Simmitecan;  Camptothecin LP.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。